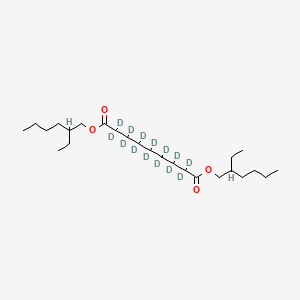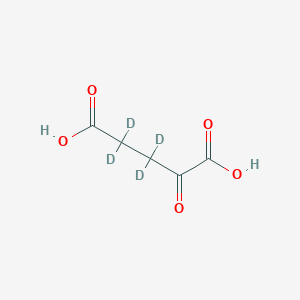
2-Ketoglutaric acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of 2-Ketoglutaric acid, where four hydrogen atoms are replaced by deuteriumThe deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ketoglutaric acid-d4 can be synthesized through several methods. One common approach involves the deuteration of 2-Ketoglutaric acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the compound’s structural integrity .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Recombinant Escherichia coli strains, engineered to overexpress specific enzymes such as L-glutamate oxidase, are used to convert L-glutamic acid into 2-Ketoglutaric acid. The deuterium labeling is then introduced through subsequent chemical reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ketoglutaric acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinyl-CoA in the TCA cycle.
Reduction: It can be reduced to form L-glutamate.
Substitution: It can participate in transamination reactions to form amino acids.
Common Reagents and Conditions:
Oxidation: Typically involves cofactors such as NAD+ or NADP+ and enzymes like isocitrate dehydrogenase.
Reduction: Involves enzymes such as glutamate dehydrogenase and cofactors like NADH.
Substitution: Requires transaminases and amino group donors.
Major Products:
Oxidation: Succinyl-CoA and carbon dioxide.
Reduction: L-glutamate.
Substitution: Various amino acids, depending on the specific transamination reaction.
Wissenschaftliche Forschungsanwendungen
2-Ketoglutaric acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the dynamics of the TCA cycle.
Biology: Helps in studying cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions like cancer and metabolic disorders.
Industry: Used in the production of nutritional supplements and as a precursor for various chemical syntheses
Wirkmechanismus
2-Ketoglutaric acid-d4 exerts its effects primarily through its role in the TCA cycle. It acts as a substrate for various enzymes, including isocitrate dehydrogenase and glutamate dehydrogenase. These enzymes catalyze reactions that are crucial for energy production and amino acid metabolism. Additionally, this compound serves as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in epigenetic regulation and collagen synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Oxoglutaric acid: The non-deuterated form of 2-Ketoglutaric acid.
Succinic acid: Another intermediate in the TCA cycle.
L-Glutamic acid: A precursor in the synthesis of 2-Ketoglutaric acid
Uniqueness: 2-Ketoglutaric acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and metabolic research. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C5H6O5 |
|---|---|
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
2,2,3,3-tetradeuterio-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2 |
InChI-Schlüssel |
KPGXRSRHYNQIFN-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)C(=O)O)C([2H])([2H])C(=O)O |
Kanonische SMILES |
C(CC(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




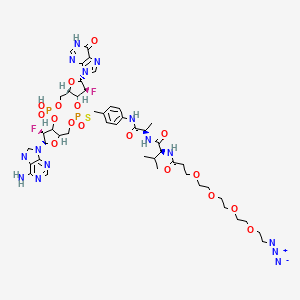
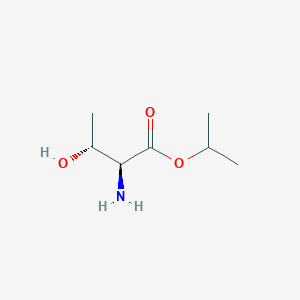
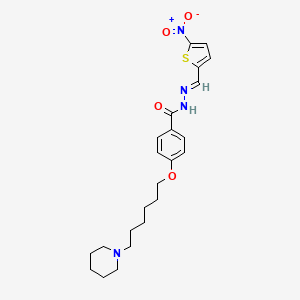
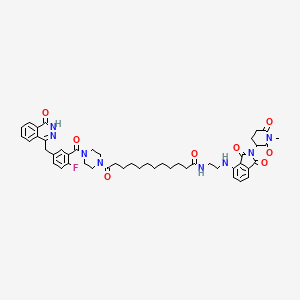


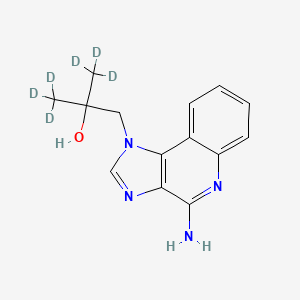
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)



